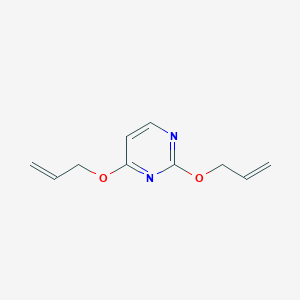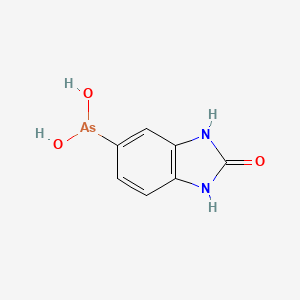
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid is a chemical compound with the molecular formula C₇H₇AsN₂O₃. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is of interest due to its unique structure, which includes an arsonous acid group, making it a subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid typically involves the reaction of benzimidazole derivatives with arsenic trioxide under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the arsonous acid group. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. The process includes the use of automated reactors and continuous monitoring systems to maintain optimal reaction conditions. The final product is purified using techniques such as crystallization and filtration to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The arsonous acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide derivatives, while reduction can produce arsenic trioxide derivatives. Substitution reactions can result in various substituted benzimidazole compounds.
Applications De Recherche Scientifique
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid involves its interaction with specific molecular targets in biological systems. The arsonous acid group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential candidate for therapeutic applications. The compound also affects molecular pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A parent compound with a similar structure but without the arsonous acid group.
Arsenic Trioxide: A related compound with different oxidation states of arsenic.
Substituted Benzimidazoles: Compounds with various functional groups attached to the benzimidazole ring.
Uniqueness
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid is unique due to the presence of the arsonous acid group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
5410-87-7 |
|---|---|
Formule moléculaire |
C7H7AsN2O3 |
Poids moléculaire |
242.06 g/mol |
Nom IUPAC |
(2-oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid |
InChI |
InChI=1S/C7H7AsN2O3/c11-7-9-5-2-1-4(8(12)13)3-6(5)10-7/h1-3,12-13H,(H2,9,10,11) |
Clé InChI |
LLEAOWDOQYQMOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[As](O)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


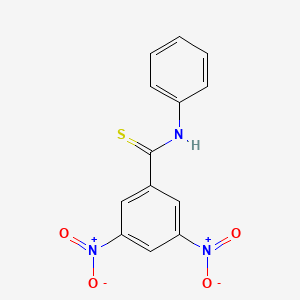
![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)
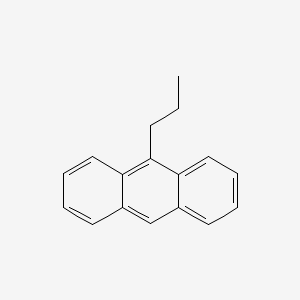
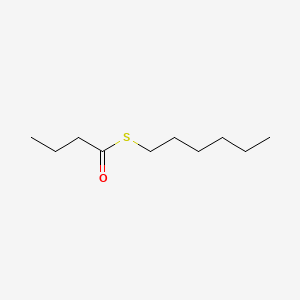
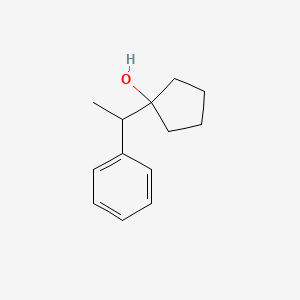
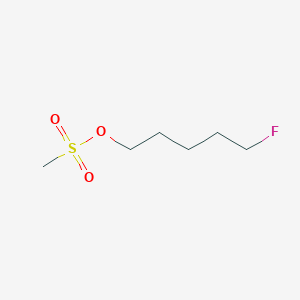


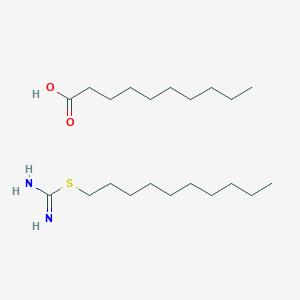
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)


![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
